1,6-Hexanedithiol

Catalog No.
S568858
CAS No.
1191-43-1
M.F
C6H14S2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanedithiol

CAS Number

1191-43-1

Product Name

1,6-Hexanedithiol

IUPAC Name

hexane-1,6-dithiol

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C6H14S2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

SRZXCOWFGPICGA-UHFFFAOYSA-N

SMILES

C(CCCS)CCS

Solubility

insoluble in water; miscible in fat

Synonyms

1,6-hexanedithiol, hexane-1,6-dithiol

Canonical SMILES

C(CCCS)CCS

Self-Assembled Monolayers (SAMs)

1,6-Hexanedithiol is widely used in the creation of self-assembled monolayers (SAMs) on various metal surfaces []. SAMs are ordered, single-molecule-thick films that form spontaneously due to the strong interaction between the thiol (-SH) groups of 1,6-hexanedithiol and the metal surface []. These SAMs can be used to tailor the surface properties of metals for various applications, such as:

  • Modifying surface wettability: SAMs can be used to make metal surfaces hydrophilic (water-loving) or hydrophobic (water-repelling) [].
  • Preventing corrosion: SAMs can act as a protective layer for metals, preventing them from corrosion [].
  • Biosensing: SAMs can be functionalized with biomolecules for developing biosensors to detect specific analytes [].

Nanoparticle Synthesis and Functionalization

,6-Hexanedithiol plays a role in the synthesis and functionalization of nanoparticles. It can be used as:

  • A capping agent: During the synthesis of nanoparticles, 1,6-hexanedithiol can bind to the surface of the nanoparticles, preventing them from aggregating and controlling their size and shape [].
  • A linker molecule: The thiol groups of 1,6-hexanedithiol can be used to attach various functional groups to the surface of nanoparticles, tailoring their properties for specific applications [].

Other Research Applications

Beyond the areas mentioned above, 1,6-hexanedithiol is also being explored in other research fields, including:

  • Organic electronics: As a component in organic electronic devices like solar cells and transistors.
  • Drug delivery: As a carrier molecule for delivering drugs to specific targets in the body.

1,6-Hexanedithiol is an organic compound with the chemical formula C6_6H14_{14}S2_2. It is classified as a dithiol, meaning it contains two thiol (-SH) groups. This compound appears as a colorless liquid with a characteristic odor and is soluble in water. The structure consists of a straight-chain hydrocarbon with thiol groups located at each end of the six-carbon chain, which contributes to its unique chemical properties and reactivity.

Typical of thiols. Key reactions include:

  • Oxidation: 1,6-Hexanedithiol can be oxidized to form disulfides, which are compounds containing a sulfur-sulfur bond. This is significant in biological systems where thiols often act as reducing agents.
  • Esterification: The thiol groups can react with carboxylic acids to form thioesters. This reaction is important in synthetic organic chemistry.
  • Nucleophilic Substitution: The thiol groups can also act as nucleophiles, reacting with electrophiles to form new bonds.

These reactions highlight the compound's versatility in synthetic applications and its potential role in biochemical processes.

1,6-Hexanedithiol exhibits biological activity primarily due to its thiol groups, which can participate in redox reactions. It has been studied for its effects on biomolecular condensates, where it interferes with weak hydrophobic interactions among proteins and RNA. This property allows researchers to differentiate between solid and liquid condensates in cellular environments. Moreover, 1,6-hexanedithiol's low toxicity makes it suitable for laboratory studies involving living cells and biomolecules .

The synthesis of 1,6-hexanedithiol can be achieved through several methods:

  • Hydrolysis of 1,6-Hexanediamine: This method involves the conversion of 1,6-hexanediamine to 1,6-hexanedithiol through treatment with hydrogen sulfide or other sulfur-containing reagents.
  • Reduction of Dithioketones: Dithioketones can be reduced to yield 1,6-hexanedithiol.
  • Direct Synthesis from Aldehydes: Starting from hexanal or other aldehydes, thiol groups can be introduced via nucleophilic addition reactions.

These methods allow for the production of 1,6-hexanedithiol in both laboratory and industrial settings.

1,6-Hexanedithiol has several industrial and research applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including thioethers and thioesters.
  • Surface Modification: Due to its ability to form self-assembled monolayers on metal surfaces (notably gold), it is used in nanotechnology and materials science for creating functionalized surfaces.
  • Biochemical Research: Its role in studying protein interactions and cellular processes makes it valuable in biochemistry and molecular biology.

Studies have shown that 1,6-hexanedithiol can disrupt liquid-liquid phase separation in biological systems. By interfering with weak hydrophobic interactions, it helps researchers understand the dynamics of biomolecular condensates. Comparatively, other similar compounds like 2,5-hexanediol have shown minimal effects on disordered proteins, highlighting the unique properties of 1,6-hexanedithiol in these contexts .

Several compounds share structural similarities with 1,6-hexanedithiol. Below is a comparison of these compounds:

CompoundFormulaUnique Features
2-MercaptoethanolC2_2H6_6OSShorter chain; commonly used as a reducing agent
1,4-ButanediolC4_4H10_{10}OContains only one hydroxyl group; used in plastics
2,5-HexanediolC6_6H14_{14}OSimilar chain length but different functional groups
DithiothreitolC4_4H10_{10}O2_2S2_2Commonly used as a reducing agent in biochemistry

The uniqueness of 1,6-hexanedithiol lies in its dual thiol groups at both ends of a six-carbon chain, which enhances its reactivity and utility in various applications compared to these similar compounds.

Reaction Mechanisms in Dithiol Systems

The reactivity of 1,6-hexanedithiol is dominated by nucleophilic substitution (Sₙ2) and oxidative coupling pathways. In thiol-disulfide exchange reactions, the deprotonated thiolate anion (HS⁻) attacks electrophilic sulfur centers in disulfides, forming transient trisulfide intermediates before yielding new disulfide bonds [5]. This mechanism underpins its role in crosslinking polymers, where two thiol groups facilitate interchain bridging via oxidative coupling [3].

In self-assembled monolayers (SAMs) on gold surfaces, 1,6-hexanedithiol undergoes chemisorption through Au–S bond formation. The reaction proceeds via a two-step mechanism:

  • Thiol Deprotonation: The thiol group loses a proton at the gold interface, forming a thiolate anion (Au–S⁻).
  • Coordination Bond Formation: The thiolate binds to undercoordinated gold atoms, creating a stable monolayer [1] [3].

For thiol-ene click reactions, the compound participates in radical-mediated additions. A thiyl radical (HS- ) abstracts a hydrogen atom from an alkene, generating a carbon-centered radical that recombines with another thiol group to form a covalent bond [6]. This pathway is critical for designing polymer networks with tunable mechanical properties.

Stereoelectronic Effects in Linear Dithiol Molecules

The linear C₆ backbone of 1,6-hexanedithiol imposes distinct stereoelectronic constraints:

  • Conformational Flexibility: The extended alkyl chain allows for gauche and antiperiplanar conformers, modulating the spatial orientation of thiol groups.
  • Electron Delocalization: The sulfur lone pairs interact with adjacent C–H σ* orbitals, stabilizing transition states during nucleophilic attacks [5].
  • Steric Shielding: The terminal thiol groups experience reduced steric hindrance compared to branched dithiols, enhancing reactivity toward flat surfaces like gold [1].

Quantum mechanical calculations reveal that the HOMO (highest occupied molecular orbital) localizes on the sulfur atoms, while the LUMO (lowest unoccupied molecular orbital) distributes across the alkyl chain. This orbital asymmetry facilitates charge transfer during metal adsorption [1].

Quantum Chemical Aspects of Thiol-Metal Interactions

Density functional theory (DFT) studies elucidate the binding energetics of 1,6-hexanedithiol on transition metals:

Metal SurfaceAdsorption Energy (eV)Bond Length (Å)
Au(111)-1.852.41
Ag(111)-1.622.48
Cu(111)-2.102.35

The stronger adsorption on copper arises from enhanced d-orbital overlap with sulfur lone pairs. On gold, the larger bond length correlates with weaker van der Waals interactions, favoring ordered SAMs [1].

Charge redistribution analyses show electron donation from sulfur to metal surfaces, accompanied by back-donation from metal d-orbitals to sulfur’s antibonding orbitals. This dual interaction stabilizes the Au–S bond but weakens the S–H bond, promoting deprotonation [1].

Thermodynamic Considerations in Bifunctional Thiol Reactivity

The Gibbs free energy (ΔG) of thiol-disulfide exchange reactions determines the equilibrium between dithiols and disulfides. For 1,6-hexanedithiol:

$$ \Delta G^\circ = -RT \ln K_{eq} $$

Where $$ K_{eq} $$ depends on the redox potential of the thiol/disulfide couple and the solution pH. At physiological pH (7.4), the reaction favors disulfide formation due to thiolate stabilization [4] [5].

In polymer crosslinking, the entropy change (ΔS) dominates:

  • Negative ΔS: Chain restriction upon crosslinking reduces conformational freedom.
  • Compensatory ΔH: Exothermic Au–S bond formation (-45 kJ/mol) drives SAM assembly despite entropic penalties [1] [3].

The interplay between these factors dictates the compound’s efficacy in applications ranging from conductive films to drug delivery scaffolds.

XLogP3

2.2

Density

0.983-0.995

UNII

RWN7RM884E

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 66 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 30 of 96 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1191-43-1

Wikipedia

1,6-hexanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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